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Compound of Interest

Compound Name:
2-(4-Biphenylyl)-4,6-dichloro-

1,3,5-triazine

Cat. No.: B1344161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic

Resonance (NMR) characterization of substituted 1,3,5-triazines. It is designed to serve as a

valuable resource for researchers, scientists, and drug development professionals working with

this important class of heterocyclic compounds. This document details the characteristic 13C

NMR chemical shifts of the triazine core, summarizes the influence of various substituents,

provides standardized experimental protocols, and visualizes key biological pathways

associated with triazine derivatives.

Introduction to Substituted Triazines
1,3,5-triazine, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms,

serves as a core scaffold for a wide array of compounds with significant biological and

industrial applications. The ability to introduce up to three substituents at the 2, 4, and 6

positions of the triazine ring allows for the fine-tuning of their physicochemical and biological

properties. This has led to their widespread use as herbicides, such as atrazine, and as

therapeutic agents in drug development, with some derivatives exhibiting potent anticancer

activity.[1][2] The structural elucidation of these substituted triazines is paramount for

understanding their structure-activity relationships, and 13C NMR spectroscopy is a powerful

and indispensable tool in this regard.
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13C NMR Spectral Data of Substituted Triazines
The 13C NMR chemical shifts of the carbon atoms within the triazine ring are highly sensitive to

the nature of the substituents at the C-2, C-4, and C-6 positions. The triazine ring carbons

typically resonate in the range of 160-185 ppm. Substituents can be broadly categorized as

electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a

distinct influence on the electron density and, consequently, the chemical shift of the ring

carbons.

Substituent Effects on Triazine Ring Carbons
Electron-donating groups, such as amino (-NH2), alkoxy (-OR), and alkyl groups, generally

cause an upfield shift (to lower ppm values) of the triazine carbon signals to which they are

attached. This is due to the increased electron density around the carbon nucleus. Conversely,

electron-withdrawing groups, such as halogens (-Cl, -F) and thioether (-SR) groups, lead to a

downfield shift (to higher ppm values) by deshielding the carbon atoms.

The following tables summarize the 13C NMR chemical shifts for a selection of symmetrically

and asymmetrically substituted triazines, illustrating these substituent effects.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Symmetrically Substituted 2,4,6-Triazines
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Substituent (R) C-2,4,6 (ppm) Solvent Reference

-H 166.6 d6-DMSO [3]

-Cl 170.9 CDCl3 [4]

-NH2 (Melamine) 167.28 DMSO-d6

-N(CH3)2 ~165 -

-OCH3 172.22 DMSO-d6 [5]

-OPh 172.5 CDCl3 [4]

-S(isopentyl) 182.5 CDCl3 [6]

-Ph 172.0 CDCl3 [3]

-morpholino 165.23 DMSO-d6 [5]

-piperidino 165.00 DMSO-d6 [5]

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Asymmetrically Substituted Triazines
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Compound
Structure

C-2 (ppm) C-4 (ppm) C-6 (ppm) Solvent Reference

2-chloro-4,6-

diphenoxy-

1,3,5-triazine

170.9 172.5 172.5 CDCl3 [4]

2-chloro-4-

((3-

methylbutan-

2-yl)thio)-6-

phenethoxy-

1,3,5-triazine

165.5 169.3 182.1 CDCl3 [4]

2,4-dichloro-

6-

phenethoxy-

1,3,5-triazine

170.9 170.9 172.5 CDCl3 [4]

2-

(isopentylthio

)-4,6-

diphenoxy-

1,3,5-triazine

183.3 167.9 167.9 CDCl3 [6]

N2, N4-

Diisopentyl-6-

(isopentylthio

)-1,3,5-

triazine-2,4-

diamine

163.1 167.0 182.5 CDCl3 [6]

2-(2-(4-

Chlorobenzyli

dene)hydrazi

nyl)-4,6-

di(piperidin-1-

yl)-1,3,5-

triazine

164.1 164.5 164.5 DMSO-d6 [5]
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Experimental Protocols for 13C NMR Spectroscopy
Obtaining high-quality 13C NMR spectra is crucial for the accurate structural elucidation of

substituted triazines. The following sections provide a detailed methodology for sample

preparation and data acquisition.

Sample Preparation
Sample Quantity: For a standard 13C NMR experiment on a small organic molecule (MW <

1000 g/mol ), a sample amount of 50-100 mg is typically required to obtain a good spectrum

within a reasonable time (20-60 minutes).[7][8] If the sample quantity is limited, a longer

acquisition time will be necessary.

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample should

be chosen. Common solvents for triazine derivatives include Chloroform-d (CDCl3), Dimethyl

sulfoxide-d6 (DMSO-d6), Acetone-d6, and Methanol-d4.[7] The choice of solvent can

sometimes affect the chemical shifts, so it should be reported with the spectral data. For

poorly soluble compounds, a mixture of solvents or the addition of a small amount of

trifluoroacetic acid (TFA) may be necessary to achieve dissolution.[9]

Sample Dissolution and Filtration: The sample should be dissolved in approximately 0.6-0.7

mL of the chosen deuterated solvent in a small vial.[7] To ensure a homogeneous magnetic

field, it is critical to remove any solid particles. The solution should be filtered through a

Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR

tube.

Internal Standard: For accurate chemical shift referencing, an internal standard is often used.

Tetramethylsilane (TMS) is the most common standard for organic solvents and is typically

set to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before

preparing the sample.[8]

Data Acquisition
The following parameters are typical for a standard 1D 13C NMR experiment. These may need

to be adjusted based on the specific instrument and sample.
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Spectrometer: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.[5]

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on

Bruker instruments) is commonly used.

Acquisition Parameters:

Number of Scans (NS): This will depend on the sample concentration. For a reasonably

concentrated sample, 1024 to 4096 scans are often sufficient.

Relaxation Delay (D1): A delay of 1-2 seconds is typical. For quantitative measurements, a

longer delay (5 times the longest T1) is necessary.

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to

cover the entire range of 13C chemical shifts for organic molecules.

Temperature: Most spectra are recorded at room temperature (around 298 K). Variable

temperature studies can be useful for investigating dynamic processes such as restricted

rotation around the triazine-substituent bond.[10]

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

application of substituted triazines.

Signaling Pathway of Triazine-Based Anticancer Agents
Many substituted triazines exhibit anticancer activity by targeting key signaling pathways

involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[11]
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted triazines.

Mechanism of Action of Triazine Herbicides
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Triazine herbicides, like atrazine, act by inhibiting photosynthesis in susceptible plants. They

block the electron transport chain in Photosystem II (PSII).[12][13]

Photosystem II (PSII) in Thylakoid Membrane

P680

Pheophytin

 e⁻

O₂

QA
(Plastoquinone)

 e⁻

D1 Protein
(QB binding site)

 e⁻

Photosynthesis
Blocked

Light Energy H₂O

 e⁻ donation

Electron Transport Chain

Triazine
Herbicide

 binds and blocks
 e⁻ transfer

Click to download full resolution via product page

Caption: Mechanism of action of triazine herbicides in blocking photosynthetic electron

transport.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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